molecular formula C10H10BrNO2 B2750968 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one CAS No. 251310-62-0

1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one

Cat. No. B2750968
CAS RN: 251310-62-0
M. Wt: 256.099
InChI Key: OVMDPFVIIUBQPM-VOTSOKGWSA-N
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Description

1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one is an organic compound belonging to the class of compounds known as bromophenyls. It is a colorless, crystalline solid with a melting point of 155-156 °C and a molecular weight of 287.22 g/mol. This compound has a variety of applications in scientific research, including use as a substrate for enzyme-catalyzed reactions and as a reagent in synthetic organic chemistry.

Scientific Research Applications

Synthesis and Structural Characterization

A practical synthesis method for producing orally active CCR5 antagonists utilized 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one derivatives, showcasing its importance in medicinal chemistry research. This synthesis process involves esterification followed by a Claisen type reaction, demonstrating the compound's versatility in drug development processes (Ikemoto et al., 2005).

Antimicrobial Applications

The antimicrobial potential of bromophenol derivatives, which include structures related to 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one, has been explored through the isolation from the red alga Rhodomela confervoides. These compounds exhibited significant antibacterial activities, highlighting their potential as lead compounds for the development of new antimicrobial agents (Xu et al., 2003).

Antioxidant Properties

Research into the antioxidant activity of bromophenols, including derivatives similar to 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one, identified from marine algae, has shown that these compounds possess potent free radical scavenging abilities. This suggests their potential use in preventing oxidative stress-related diseases and in food preservation for oxidative deterioration prevention (Li et al., 2011).

Application in Organic Synthesis

The compound's framework has been utilized in the synthesis of complex organic molecules, demonstrating its role as a building block in organic chemistry. For instance, the synthesis of enantiomerically pure 3‐Amino‐2‐methylenealkanoates, mediated by Cinchona alkaloids, involves intermediates related to 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one, indicating its utility in the synthesis of chiral compounds (Martelli et al., 2011).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-[hydroxy(methyl)amino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-12(14)7-6-10(13)8-2-4-9(11)5-3-8/h2-7,14H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMDPFVIIUBQPM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=CC(=O)C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C/C(=O)C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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